(3S)-3-ethylpyrrolidine hydrochloride
Overview
Description
(3S)-3-ethylpyrrolidine hydrochloride is a chemical compound with the following properties:
- IUPAC Name : (S)-3-ethylpyrrolidine hydrochloride.
- Molecular Formula : C₆H₁₄ClN.
- Molecular Weight : 135.64 g/mol.
- Physical Form : It exists as an oil .
- Storage Temperature : It should be stored in a refrigerator .
- Purity : The compound is typically available with a purity of 97% 1.
Molecular Structure Analysis
The molecular structure of (3S)-3-ethylpyrrolidine hydrochloride consists of a pyrrolidine ring with an ethyl group attached to the nitrogen atom. The hydrochloride salt forms due to protonation of the nitrogen atom by HCl.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including nucleophilic substitution, acid-base reactions, and cyclization reactions. Investigating its reactivity with different reagents and functional groups is essential for a comprehensive understanding.
Physical And Chemical Properties Analysis
- Solubility : Information on solubility in various solvents is crucial for practical applications.
- Melting Point and Boiling Point : Determining these values aids in understanding its stability and handling conditions.
- Spectroscopic Data : UV-Vis, IR, and NMR spectra provide insights into its functional groups and structural features.
Scientific Research Applications
Reactions and Mechanisms
- Formation of Bis-(β-aminoethers): A study demonstrated the formation of various bis-(β-aminoethers), including 2,2′-bis-(N-ethyl-2-pyrrolidinomethyl) ether, as a reaction product of 3-chloro-1-ethylpiperidine in aqueous sodium hydroxide. This research highlights the reaction mechanisms and pathways involved in such transformations (Hammer, McCarthy Ali, & Weber, 1973).
Structural Studies
- Synthesis and Structure Analysis: The synthesis and structural analysis of compounds related to 3,4-dibromopyrrolidine hydrochloride, which is structurally similar to (3S)-3-ethylpyrrolidine hydrochloride, have been documented. This includes the study of crystal and molecular structures, providing insights into the conformational aspects of such compounds (Bukowska-strzyzewska et al., 1980).
Synthesis Techniques
- Optimization of Synthesis Conditions: Research on the synthesis of (S)-3-hydroxypyrrolidine hydrochloride, closely related to (3S)-3-ethylpyrrolidine hydrochloride, provides insights into the influence of different reduction agents, solvents, and reaction conditions on yield. This study offers valuable information for the efficient synthesis of similar compounds (Li Zi-cheng, 2009).
Safety And Hazards
- Hazard Statements : (3S)-3-ethylpyrrolidine hydrochloride may pose risks to health. Common hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).
- Precautionary Measures : Proper handling, protective equipment, and safe storage are essential to mitigate risks.
Future Directions
Research avenues for (3S)-3-ethylpyrrolidine hydrochloride include:
- Biological Activity : Investigate its potential as a drug candidate or bioactive compound.
- Derivatives and Modifications : Explore structural modifications to enhance desired properties.
- Process Optimization : Optimize synthesis routes for scalability and efficiency.
Remember that this analysis is based on available information, and further studies are necessary to uncover additional details about this compound1.
properties
IUPAC Name |
(3S)-3-ethylpyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-2-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRGUQNCCWBFNJ-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-ethylpyrrolidine hydrochloride | |
CAS RN |
235094-03-8 | |
Record name | Pyrrolidine, 3-ethyl-, hydrochloride (1:1), (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=235094-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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